5-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid
Description
5-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid is a synthetic compound featuring a pentanoic acid backbone substituted with a 4-(trifluoromethyl)piperidine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorinated ligands. Its synthesis typically involves coupling reactions between functionalized piperidine derivatives and carboxylic acid intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)piperidin-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c12-11(13,14)9-4-7-15(8-5-9)6-2-1-3-10(16)17/h9H,1-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGLPWMDJNRVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Pentanoic Acid Chain: The final step involves the attachment of the pentanoic acid chain to the piperidine ring, which can be achieved through various coupling reactions.
Industrial Production Methods
In an industrial setting, the production of 5-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the piperidine ring or the pentanoic acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups to the molecule.
Scientific Research Applications
5-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related analogs based on synthesis, physicochemical properties, and biological activity.
Key Observations :
Backbone Flexibility: The target compound shares a pentanoic acid backbone with Loxiglumide (CR 1505), a cholecystokinin antagonist with demonstrated efficacy in pancreatitis models (ED₅₀ = 9–80 µmol/kg) . However, Loxiglumide lacks the piperidine ring, instead incorporating a tertiary amine and dichlorobenzoyl group. Compound 8 (from ) has a similar pentanoic acid-piperidine structure but includes an Fmoc-protected amino group, likely for peptide synthesis applications.
Impact of Fluorination :
- The trifluoromethyl group on the piperidine ring distinguishes the target compound from analogs like MK30 (RTC16), which features a trifluoromethylphenylpiperazine moiety . Fluorination typically enhances membrane permeability and resistance to oxidative metabolism.
Synthetic Efficiency :
- Piperidine-containing analogs (e.g., compounds 7 and 8) are synthesized with high yields (84–95%) via coupling reactions using HOBt/TBTU activators . The target compound likely follows a similar protocol, though specific data are unavailable.
Research Implications and Gaps
Structural Analogues in Drug Design: The piperidine and trifluoromethyl motifs are common in CNS-targeting drugs (e.g., antidepressants, antipsychotics). Fmoc-protected analogs (e.g., compound 8) are tools for peptide synthesis, whereas the target compound’s lack of protection indicates it may be a final active pharmaceutical ingredient (API) .
Unanswered Questions: No direct biological data (e.g., IC₅₀, binding assays) are available for the target compound. Synthetic scalability and enantiomeric purity (if applicable) require further investigation.
Biological Activity
5-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid is a synthetic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 5-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid can be represented as follows:
This compound consists of a piperidine ring substituted with a trifluoromethyl group and a pentanoic acid chain. The presence of the trifluoromethyl group contributes to its unique physicochemical properties, such as increased lipophilicity and potential for enhanced receptor binding.
The biological activity of 5-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds with active site residues, thereby modulating metabolic pathways.
- Receptor Binding : Its lipophilic nature allows it to effectively penetrate cell membranes and bind to receptors, influencing signaling pathways.
Biological Activity Overview
Research indicates that 5-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid exhibits several biological activities:
| Activity | Description |
|---|---|
| Antinociceptive Effects | Demonstrated pain-relieving properties in animal models, suggesting analgesic potential. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokine production, indicating potential for treating inflammatory diseases. |
| Neuroprotective | Exhibits protective effects on neuronal cells under stress conditions, highlighting possible applications in neurodegenerative diseases. |
Study 1: Antinociceptive Activity
In a study assessing the antinociceptive effects of 5-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid, researchers found that administration significantly reduced pain responses in rodent models. The mechanism was linked to the modulation of pain pathways involving opioid receptors.
Study 2: Anti-inflammatory Properties
Another investigation focused on the compound's anti-inflammatory effects. The results indicated that treatment with 5-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid led to a decrease in the levels of inflammatory markers such as TNF-alpha and IL-6 in vitro and in vivo.
Study 3: Neuroprotection
A study evaluating neuroprotective properties revealed that the compound could reduce oxidative stress-induced neuronal damage in cultured neurons. This suggests potential therapeutic applications for conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Aminobenzotrifluoride | Amino group; lacks piperidine ring | Antioxidant, anticancer |
| (3R)-3-Amino-1-[3-(trifluoromethyl)-...] | Different ring structure; retains trifluoromethyl | Antiproliferative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
